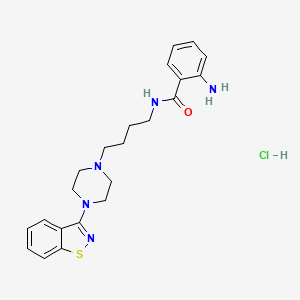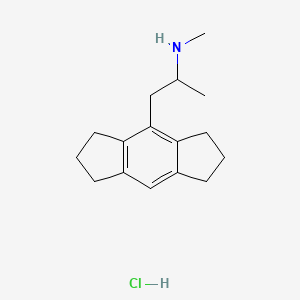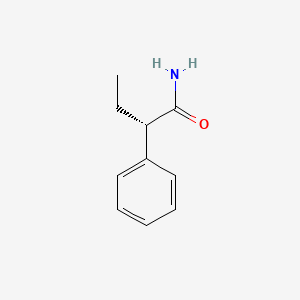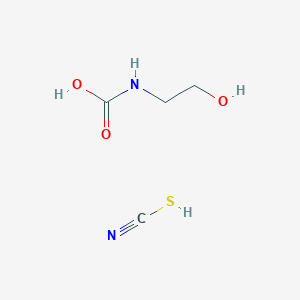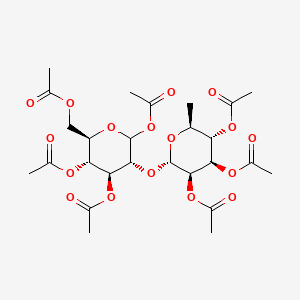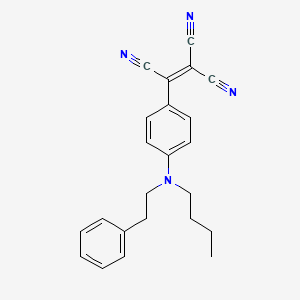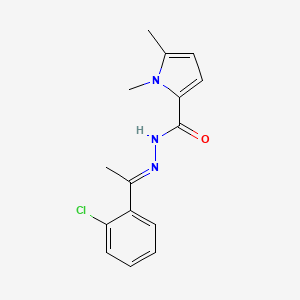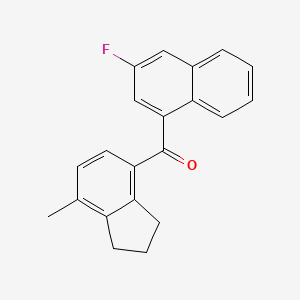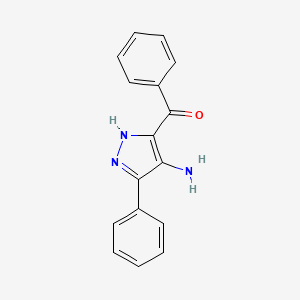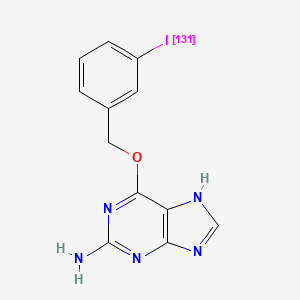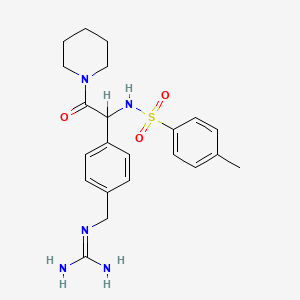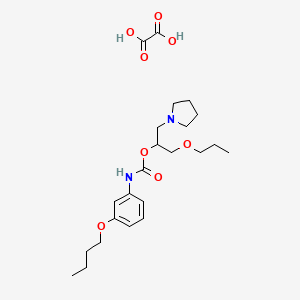
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone: is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylpropoxy group, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Alkylation: The chlorophenyl intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The alkylated product undergoes a coupling reaction with phenylmethanone under conditions that may include the use of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would require further research and validation.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Polymer Industry: Used to create specialty polymers with unique properties.
Wirkmechanismus
The mechanism by which (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance binding affinity to certain biological targets, while the phenylmethanone moiety may facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)phenylmethanone: Shares the chlorophenyl and phenylmethanone groups but lacks the methylpropoxy group.
(3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate): Similar in having a chlorophenyl group but differs in the presence of a hydroxy and ester group.
Uniqueness:
Structural Complexity: The combination of the chlorophenyl, methylpropoxy, and phenylmethanone groups in a single molecule provides unique chemical properties and potential for diverse applications.
Reactivity: The presence of multiple functional groups allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry.
This detailed overview highlights the significance of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
80843-74-9 |
|---|---|
Molekularformel |
C24H23ClO2 |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClO2/c1-24(2,21-11-13-22(25)14-12-21)17-27-16-18-7-6-10-20(15-18)23(26)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
HKRQCVQVDLJMBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



